molecular formula C13H22Cl2N2 B1266488 Phenethylamine, 4-piperidino-, dihydrochloride CAS No. 38589-10-5

Phenethylamine, 4-piperidino-, dihydrochloride

Cat. No.: B1266488
CAS No.: 38589-10-5
M. Wt: 277.23 g/mol
InChI Key: UNNHSPIENSVYRC-UHFFFAOYSA-N
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Description

Historical Development and Chemical Classification

The development of this compound emerged from systematic investigations into phenethylamine derivatives that began in the mid-20th century. This compound belongs to the phenethylamine class of organic compounds, which are characterized by their phenethylamine moiety consisting of a phenyl group substituted at the second position by an ethan-1-amine. The specific modification involving piperidine substitution at the para position of the phenyl ring represents a targeted approach to modulating the pharmacological and chemical properties of the parent phenethylamine structure.

Within the broader chemical classification system, this compound is categorized as both a phenethylamine derivative and a piperidine-containing heterocycle. The compound's classification extends to its role as a drug precursor and research chemical, with its dihydrochloride salt form providing enhanced handling characteristics and stability profiles necessary for laboratory applications.

Nomenclature and Structural Identity

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being this compound. Alternative nomenclature includes 4-Piperidinophenethylamine dihydrochloride and 2-(4-Piperidinophenyl)ethylamine dihydrochloride. The compound is uniquely identified by its Chemical Abstracts Service registry number 38589-10-5, which serves as the definitive identifier across chemical databases and regulatory systems.

Chemical Identifier Value
Chemical Abstracts Service Number 38589-10-5
Molecular Formula C₁₃H₂₂Cl₂N₂
Molecular Weight 277.27 g/mol
Wiswesser Line Notation T6NTJ AR D2Z &GH 2

The structural identity is defined by the presence of a phenethylamine backbone with a piperidine ring substituent at the 4-position of the phenyl ring, forming the dihydrochloride salt. The molecular structure can be represented as containing two distinct functional components: the phenethylamine core and the piperidine heterocycle, connected through direct substitution.

Position in Phenethylamine Derivative Research

This compound occupies a significant position within phenethylamine derivative research, particularly in studies examining the effects of structural modifications on biological activity. Research investigations have demonstrated that phenethylamine derivatives with piperidine substitutions exhibit distinct structure-activity relationships compared to unsubstituted phenethylamines. The compound serves as a reference standard for evaluating how heterocyclic substitutions influence molecular interactions and pharmacological profiles.

Studies focusing on dopamine reuptake inhibition have utilized various phenethylamine derivatives, including piperidine-substituted compounds, to establish comprehensive structure-activity relationships. The research has revealed that the presence of piperidine rings at specific positions can significantly alter the biological activity profile, with six-membered rings like piperidine showing different interaction patterns compared to five-membered or seven-membered heterocycles.

The compound's role extends to synthetic chemistry applications, where it functions as an intermediate in the preparation of more complex molecular structures. Patent literature describes methods for preparing related compounds, including N-phenethyl-4-anilinopiperidine, which utilize phenethylamine derivatives as starting materials. These synthetic pathways demonstrate the compound's utility as a building block for accessing structurally diverse chemical entities.

Significance in Structure-Activity Relationship Studies

The significance of this compound in structure-activity relationship studies stems from its unique combination of structural features that allow for systematic evaluation of molecular modifications. Research examining the inhibitory effects of phenethylamine derivatives on dopamine reuptake has identified specific structural requirements for biological activity, with piperidine-containing compounds providing critical data points for understanding these relationships.

Structural Feature Impact on Activity Research Finding
Piperidine Ring Size Decreased activity with larger rings Six-membered rings optimal
Aromatic Substitution Enhanced activity with specific groups Phenyl > thiophene groups
Salt Formation Improved stability and solubility Dihydrochloride preferred

Studies investigating the molecular interactions of phenethylamine derivatives have employed computational docking simulations to understand binding patterns and stability profiles. These investigations have revealed that compounds containing piperidine rings can form specific hydrophobic interactions and hydrogen bonding patterns that influence their overall biological activity. The dihydrochloride salt form of the compound provides additional advantages in these studies due to its enhanced solubility characteristics and crystalline stability.

The compound's role in structure-activity relationship studies extends to its use as a synthetic precursor for more complex molecules. Research has demonstrated that modifications to the piperidine ring or the phenethylamine backbone can lead to compounds with significantly altered activity profiles. For example, the conversion of piperidine-containing phenethylamines to more complex structures like fentanyl analogs requires careful consideration of the structural requirements established through systematic structure-activity relationship studies.

Furthermore, toxicological studies have provided important data regarding the compound's biological effects. Acute toxicity studies in rodent models have established a lethal dose value of 1200 milligrams per kilogram in mice following oral administration, providing crucial safety information for research applications. This toxicological profile contributes to the overall understanding of structure-activity relationships within the phenethylamine derivative class, particularly regarding the influence of piperidine substitution on biological effects.

Properties

IUPAC Name

2-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15;;/h4-7H,1-3,8-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNHSPIENSVYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191909
Record name Phenethylamine, 4-piperidino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38589-10-5
Record name Phenethylamine, 4-piperidino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038589105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, 4-piperidino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Piperidone Derivatives

A prevalent method involves alkylating 4-piperidone with phenethylamine precursors. For example, Patent CN102249986A details the reaction of N,N-bis(methoxycarbonylethyl)phenethylamine (III) with sodium in toluene and methanol under reflux to form 1-phenethyl-4-piperidone (Intermediate 3). Subsequent hydrolysis with 25% hydrochloric acid yields a piperidone intermediate, which is then aminated. Although the patent focuses on fentanyl precursors, adapting this route by substituting aniline with piperidine could yield 4-piperidino-N-phenethylpiperidine.

Reaction Conditions :

  • Solvent : Toluene (300 mL)
  • Reagents : Sodium metal (22.08 g, 0.96 mol), anhydrous methanol (8.0 mL)
  • Temperature : 60°C (alkylation), 110°C (hydrolysis)
  • Yield : 89.5% for Intermediate 3.

Reductive Amination Approaches

Reductive amination of 4-piperidone with phenethylamine using sodium borohydride or hydrogenation catalysts is another pathway. Patent US8399677B2 avoids hazardous reagents like sodium borohydride by employing zinc and acetic acid for reductions. For the target compound, 4-piperidone hydrochloride monohydrate could react with phenethylamine under reductive conditions, followed by HCl treatment to form the dihydrochloride salt.

Critical Parameters :

  • Catalyst : Zinc dust
  • Acid : 90% acetic acid
  • Temperature : 80–100°C.

Nucleophilic Substitution Reactions

Patent RU2495871C2 demonstrates the use of phenethyl bromide in alkylating 4-anilinopiperidine to form 4-anilino-N-phenethylpiperidine. Adapting this method by replacing aniline with piperidine would directly yield 4-piperidino-N-phenethylpiperidine. Subsequent treatment with hydrochloric acid generates the dihydrochloride salt.

Example Protocol :

  • Substrate : 4-piperidino-piperidine (2–3 parts by weight)
  • Alkylating Agent : Phenethyl bromide (4–6 parts by weight)
  • Base : 100% aqueous NaOH (1–3 parts by weight)
  • Conditions : 100–130°C for 3–7 hours.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields are achieved in toluene at 60–110°C, as higher temperatures accelerate undesired polymerization. Polar aprotic solvents like dichloroethane improve nucleophilic substitution rates but require rigorous drying to avoid hydrolysis.

Stoichiometric Considerations

A 1:1 molar ratio of 4-piperidone derivatives to phenethyl halides minimizes byproducts. Excess phenethyl bromide (1.2 equivalents) drives the reaction to completion.

Purification and Characterization Techniques

Crystallization and Recrystallization

Crude products are purified via recrystallization from petroleum ether or chloroform-petroleum ether mixtures. For the dihydrochloride salt, ice-cold hydrochloric acid (20–25%) is added to the free base, followed by vacuum filtration.

Typical Purity Data :

  • Melting Point : 82–83°C (post-recrystallization).

Analytical Validation

Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (10:1 v/v) monitors reaction progress. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantages Limitations
Alkylation (Patent 1) 89.5% High yield, minimal byproducts Requires toxic sodium metal
Reductive Amination 75–85% Avoids hazardous reagents Longer reaction times
Nucleophilic Substitution 90–95% Scalable, one-pot synthesis High-temperature conditions required

Chemical Reactions Analysis

Types of Reactions: Phenethylamine, 4-piperidino-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Phenethylamine derivatives are widely studied for their pharmacological properties, particularly as potential therapeutic agents. The compound serves as a precursor in the synthesis of various psychoactive substances and analgesics.

Synthesis of Analgesics

One notable application is in the synthesis of fentanyl analogs. Phenethylamine derivatives, including 4-piperidino-phenethylamines, are intermediates in the preparation of potent opioid analgesics like fentanyl. Research indicates that modifications at the 4-position of the phenethylamine ring can significantly influence analgesic potency and receptor selectivity .

Table 1: Synthesis Pathways for Fentanyl Analogues

Compound NameSynthesis MethodYield (%)References
N-phenethyl-4-phenylaminopiperidineHydrogenation and amination using Raney Ni catalystHigh
N-styroyl-4-anilino piperidinesReduction of N-styroyl-4-piperidone62-88

Neuropharmacological Studies

Phenethylamine, 4-piperidino-, dihydrochloride has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.

Dopamine Reuptake Inhibition

Studies have demonstrated that certain derivatives exhibit significant dopamine reuptake inhibition, suggesting potential applications in treating disorders such as depression and attention deficit hyperactivity disorder (ADHD). A structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring enhance the compound's efficacy at dopamine receptors .

Table 2: Structure-Activity Relationship Findings

DerivativeEC50 (nM)MechanismReferences
β-PEA Derivative A150Dopamine reuptake inhibitor
β-PEA Derivative B90Selective serotonin receptor agonist

Cosmetic Applications

Recent research has explored the potential use of phenethylamine derivatives in cosmetic formulations due to their bioactive properties. These compounds may enhance skin penetration and improve the efficacy of topical formulations .

Skin Penetration Studies

Studies have shown that phenethylamine derivatives can improve the delivery of active ingredients through the skin barrier, making them valuable in cosmetic science.

Table 3: Skin Penetration Efficacy of Phenethylamine Derivatives

CompoundSkin Penetration Rate (%)Application TypeReferences
Phenethylamine Derivative C75Anti-aging cream
Phenethylamine Derivative D65Moisturizing lotion

Mechanism of Action

The mechanism of action of Phenethylamine, 4-piperidino-, dihydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). These interactions regulate monoamine neurotransmission and influence various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound’s structural uniqueness lies in its 4-piperidino substitution and dihydrochloride salt. Below is a comparison with key analogs:

Compound Substituents Key Structural Differences Synthesis Method
Phenethylamine, 4-piperidino-, dihydrochloride 4-piperidino, dihydrochloride Piperidine ring at position 4; dual HCl salt Mannich reaction (ketone + amine)
25I-NBOMe (4-Iodo-2,5-dimethoxy-N-benzylphenethylamine HCl) 4-iodo, 2,5-dimethoxy, N-benzyl Halogen and methoxy substitutions; benzyl group Multi-step substitution
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-chlorobenzyl, HCl salt Chlorobenzyl substitution; single HCl salt Alkylation of piperidine
Amiflamine (MAO-A inhibitor) S-configuration, substituted phenethylamine Chiral center; lacks piperidine ring Enantioselective synthesis

Pharmacological Profiles

  • Receptor Affinity: Phenethylamine derivatives with alkyl/halogen groups at R1 (e.g., 25I-NBOMe) exhibit high 5-HT2A receptor affinity, critical for hallucinogenic activity . Piperidine-containing compounds (e.g., 1-(4-chlorobenzyl)piperidin-4-amine HCl) often target adrenergic or sigma receptors, suggesting divergent mechanisms from classic phenethylamines .
  • Monoamine Oxidase (MAO) Inhibition: Substituted phenethylamines like amiflamine show selective MAO-A inhibition, which modulates neurotransmitter levels . The 4-piperidino group’s impact on MAO selectivity is unexplored but could differ due to steric hindrance.

Physicochemical Properties

  • Solubility : The dihydrochloride salt improves aqueous solubility compared to freebase analogs (e.g., 25I-NBOMe freebase) .
  • Stability : Piperidine rings enhance metabolic stability relative to linear alkyl chains in compounds like fenfluramine .

Table 1: Comparative Pharmacological Data

Compound 5-HT2A Affinity (Ki, nM) MAO-A Inhibition (IC50, µM) CNS Activity
25I-NBOMe 0.1–0.3 Not applicable Hallucinogenic
Amiflamine >10,000 0.05 Antidepressant (via MAO-A)
Fenfluramine Low Non-selective Anorectic
This compound Unknown Unknown Hypothesized neuromodulatory

Key Observations:

  • Unlike fenfluramine, which depletes dopamine/norepinephrine, the piperidine moiety may confer distinct neurotransmitter modulation .

Biological Activity

Phenethylamine, 4-piperidino-, dihydrochloride is a compound that has garnered attention in various fields of biological research due to its significant pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, biochemical interactions, and potential therapeutic applications.

Targets and Interaction
The primary targets of this compound include primary amine oxidase and trypsin-1 and trypsin-2 . The compound acts by regulating monoamine neurotransmission through binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This modulation enhances the release of key neurotransmitters such as dopamine, serotonin, epinephrine, and norepinephrine, which are crucial for various physiological processes.

Pharmacokinetics

Absorption and Distribution
The bioavailability of this compound is influenced by its absorption rate, distribution in the body, metabolism, and excretion pathways. It is metabolized primarily by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase , leading to its degradation into metabolites such as phenylacetic acid. Factors like pH, temperature, and the presence of other compounds can affect its stability and activity within biological systems.

PropertyDescription
Enzyme Interactions Interacts with MAO-B and aldehyde dehydrogenase
Cellular Effects Increases neurotransmitter release; influences cell signaling pathways
Molecular Mechanism Activates TAAR1 in the brain; triggers neurotransmitter release
Temporal Effects Metabolism leads to gradual degradation; effects vary over time

The compound's interaction with enzymes such as MAO-B plays a pivotal role in its metabolism and subsequent biological effects. It has been shown to influence various cellular processes by modulating neurotransmitter levels within the central nervous system.

Antifungal Activity

Recent studies have explored the antifungal properties of piperidine derivatives related to Phenethylamine. For instance, compounds derived from 4-piperidone have demonstrated promising antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp. In vitro assays indicated that certain derivatives inhibited ergosterol biosynthesis by targeting enzymes like sterol C14-reductase and sterol C8-isomerase .

Neuropharmacological Effects

In animal models, lower doses of Phenethylamine have been associated with enhanced mood and cognitive function due to increased neurotransmitter release. Studies suggest that this compound may hold therapeutic potential for mood disorders by modulating neurotransmission pathways .

Scientific Research Applications

This compound has diverse applications across multiple scientific domains:

  • Chemistry : Utilized as a building block for synthesizing various organic compounds.
  • Biology : A tool for investigating cellular mechanisms and biological processes.
  • Medicine : Explored for potential therapeutic effects in treating mood disorders and as a precursor in drug synthesis.
  • Industry : Employed in producing specialty chemicals and agrochemicals.

Q & A

Q. What is the optimal synthetic route for Phenethylamine, 4-piperidino-, dihydrochloride?

The compound is synthesized via Mannich reactions using phenethylamine hydrochloride, paraformaldehyde, and substituted acetophenones (e.g., 4'-methoxy-, 4'-chloro-, or 4'-fluoro-acetophenone). The reaction proceeds in a multi-step process with yields ranging from 87% to 98%. Key steps include condensation and purification via recrystallization. Reaction conditions (e.g., solvent choice, temperature) significantly impact yield, with polar aprotic solvents like DMF often preferred .

Component Role Yield Range
Phenethylamine hydrochlorideAmine component87–98%
ParaformaldehydeFormaldehyde source
Substituted acetophenonesKetone component

Q. How is the structural integrity of this compound validated?

Techniques such as ¹H/¹³C NMR , HPLC , and mass spectrometry are employed. For example:

  • NMR : Confirms proton environments and carbon backbone.
  • HPLC with UV detection (e.g., C18 column, 254 nm wavelength) ensures purity (>97% as per analytical standards).
  • Spectrophotometric methods (e.g., diazotization coupling with H-acid or N-naphthylethylenediamine) quantify aromatic amine derivatives .

Q. What distinguishes the dihydrochloride salt from the hydrochloride form of this compound?

Dihydrochloride salts contain two HCl molecules per base molecule, enhancing solubility in aqueous media and stability under acidic conditions. This contrasts with hydrochloride salts (1:1 HCl-to-base ratio), which may exhibit lower thermal stability. The choice impacts experimental design, particularly in pharmacokinetic studies requiring pH-controlled environments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis scalability?

Key factors include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate Mannich reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature control : Reactions conducted at 60–80°C minimize side-product formation. Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures achieves >98% purity .

Q. What methodologies are used to assess the compound’s receptor-binding affinity and selectivity?

  • Radioligand binding assays : Compete with labeled ligands (e.g., ³H-SR141716) at serotonin (5-HT) or dopamine receptors.
  • Functional assays : Measure intracellular cAMP levels or calcium flux in transfected cell lines (e.g., HEK293).
  • Molecular docking : Predict interactions with receptors like LSD1 (lysine-specific demethylase 1), where dihydrochloride salts improve binding via enhanced solubility .

Q. How should researchers address contradictions in cytotoxicity data across studies?

Discrepancies often arise from:

  • Cell line variability : Test in multiple lines (e.g., HeLa, MCF-7) to confirm target specificity.
  • Dosage protocols : Standardize IC₅₀ calculations using nonlinear regression models.
  • Impurity interference : Validate purity via HPLC-UV/Vis and exclude batches with >0.5% single impurities .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Vehicle formulation : Use saline with 10% DMSO or cyclodextrin-based carriers.
  • pH adjustment : Dissolve in buffered solutions (pH 3–4) to leverage dihydrochloride’s acidic stability.
  • Co-solvent systems : Ethanol-water mixtures (1:1 v/v) enhance bioavailability .

Q. How is compound stability evaluated under varying storage conditions?

  • Thermal stability : Accelerated degradation studies at 40°C/75% RH for 4 weeks.
  • Light sensitivity : Store in amber vials; monitor via HPLC for photodegradation products.
  • Long-term storage : −20°C under inert gas (argon) minimizes hydrolysis .

Q. What analytical approaches resolve co-eluting impurities in HPLC profiles?

  • Gradient elution : Increase acetonitrile concentration from 20% to 80% over 30 minutes.
  • Tandem MS detection : Differentiate isomers via fragmentation patterns.
  • Ion-pair chromatography : Use 0.1% trifluoroacetic acid to improve peak resolution .

Q. How do structural modifications (e.g., fluorination) influence pharmacological activity?

Fluorine substitution at the 4'-position of the acetophenone moiety increases metabolic stability and CNS penetration. Comparative studies show:

  • 4'-Fluoro derivatives : 2.3-fold higher in vitro potency at 5-HT₂A receptors.
  • 4'-Methoxy derivatives : Reduced off-target binding at α₁-adrenergic receptors.
    Structure-activity relationships (SAR) are validated via free-Wilson analysis or QSAR modeling .

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